2,2'-Methylenebis(4-methyl-6-tert-octylphenol)
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Overview
Description
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is a synthetic phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes, making it valuable in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) typically involves the condensation of 4-methyl-6-tert-octylphenol with formaldehyde under acidic or basic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential protective effects against oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Mechanism of Action
The primary mechanism by which 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) exerts its effects is through the inhibition of oxidative processes. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing the initiation of oxidative chain reactions . This antioxidant activity is crucial in protecting materials from oxidative degradation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar properties but different alkyl substituents.
2,2’-Methylenebis(6-tert-butyl-p-cresol): A related compound with tert-butyl groups instead of tert-octyl groups.
Uniqueness
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is unique due to its specific tert-octyl substituents, which provide enhanced solubility and compatibility with various polymer matrices compared to its tert-butyl analogs . This makes it particularly effective in applications requiring high oxidative stability and material compatibility.
Properties
CAS No. |
14020-52-1 |
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Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-methyl-3-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C31H48O2/c1-20-13-22(26(32)24(15-20)30(9,10)18-28(3,4)5)17-23-14-21(2)16-25(27(23)33)31(11,12)19-29(6,7)8/h13-16,32-33H,17-19H2,1-12H3 |
InChI Key |
LLLUKUXKUSKFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)CC(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
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